N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide
Overview
Description
N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin reacts with an aldehyde in the presence of a base such as piperidine.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents like methyl iodide in the presence of a base.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the coumarin derivative with thiourea under acidic conditions.
Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in treating thrombotic disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anticoagulant Activity: It inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also inhibits vitamin K-dependent clotting factors.
Coumarin: The parent compound with similar biological activities but less potency.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Uniqueness
N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide is unique due to its combined antimicrobial, anticancer, and anticoagulant properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[3-methoxy-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-22(2,3)20(26)24-21(29)23-14-9-10-15(18(12-14)27-4)16-11-13-7-5-6-8-17(13)28-19(16)25/h5-12H,1-4H3,(H2,23,24,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIENZRDHVIBNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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